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Compound of Interest

Compound Name: 5-Methyl-1H-indazol-6-ol

Cat. No.: B1436748 Get Quote

An In-Depth Technical Guide to 5-Methyl-1H-indazol-6-ol: Properties, Synthesis, and

Applications

Abstract
This technical guide provides a comprehensive overview of 5-Methyl-1H-indazol-6-ol (CAS

No: 1082042-15-6), a heterocyclic compound of significant interest to the chemical and

pharmaceutical sciences. We delve into its fundamental physicochemical properties, present a

detailed, logical synthetic protocol, and outline robust methods for its analytical

characterization. Furthermore, this guide explores the compound's strategic importance as a

molecular scaffold in drug discovery, contextualized by the broader utility of the indazole

nucleus in medicinal chemistry. Safety protocols and handling guidelines are also provided for

researchers. This document is intended for scientists and professionals in drug development,

chemical synthesis, and academic research, serving as a practical and authoritative resource.

Introduction: The Strategic Importance of the
Indazole Scaffold
Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry,

forming the core of numerous natural products and blockbuster drugs.[1] Among these, the

indazole nucleus—a bicyclic structure comprising a benzene ring fused to a pyrazole ring—

stands out as a "privileged scaffold." This designation arises from its repeated appearance in
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compounds exhibiting a wide array of biological activities, including anti-inflammatory,

antitumor, and anti-HIV effects.[1]

Indazole and its derivatives are often employed as bioisosteres for indoles and phenols. This

substitution can confer significant advantages, such as enhanced metabolic stability, improved

oral bioavailability, and unique receptor-binding interactions due to the additional nitrogen atom,

which can act as a hydrogen bond acceptor.[2] 5-Methyl-1H-indazol-6-ol is a specific

exemplar of this class. Its structure is strategically functionalized with:

A hydroxyl group at the 6-position, providing a crucial hydrogen bond donor/acceptor site

analogous to a phenol, which is critical for interacting with biological targets like protein

kinases.

A methyl group at the 5-position, which can influence the compound's electronic properties,

lipophilicity, and steric fit within a target's binding pocket.[3]

This guide provides the core technical data and methodologies required to effectively

synthesize, characterize, and utilize this versatile chemical entity.

Physicochemical and Structural Data
The fundamental properties of 5-Methyl-1H-indazol-6-ol are summarized below. Accurate

knowledge of these parameters is the first step in any experimental design, from reaction setup

to formulation.
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Property Value Source(s)

Molecular Formula C₈H₈N₂O [4][5]

Molecular Weight 148.16 g/mol [4][5]

CAS Number 1082042-15-6 [4][5]

Appearance Solid [5]

Boiling Point 359.9 ± 22.0 °C at 760 mmHg [5]

Purity ≥ 97% (Typical) [5]

Storage Temperature Room Temperature [5]

InChI Key
KJEVVDTWFHNFBO-

UHFFFAOYSA-N
[5]

SMILES Cc1cc2c(cn[nH]2)c(O)c1

Synthesis and Purification Protocol
While numerous methods exist for constructing the indazole core, a common and effective

strategy involves the cyclization of appropriately substituted precursors.[6] The following is a

proposed, robust protocol for the synthesis of 5-Methyl-1H-indazol-6-ol, based on established

chemical principles.

Retrosynthetic Analysis
A logical retrosynthetic pathway simplifies the synthetic challenge into manageable steps. The

target molecule can be disconnected to reveal readily available starting materials.
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Caption: Retrosynthetic pathway for 5-Methyl-1H-indazol-6-ol.

Step-by-Step Synthesis Protocol
Causality: This multi-step synthesis is designed to precisely install the required functional

groups around the aromatic ring before the key cyclization step that forms the indazole core.

Each step is a standard, high-yielding organic transformation.

Step 1: Nitration of 2-Amino-4-methylphenol

Setup: In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve

2-amino-4-methylphenol in concentrated sulfuric acid at 0 °C.
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Reaction: Add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature

below 5 °C. The electrophilic nitronium ion (NO₂⁺) is generated in situ and adds to the

electron-rich aromatic ring.

Workup: Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH

solution) to precipitate the product, 2-amino-4-methyl-5-nitrophenol.

Purification: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/water if

necessary.

Step 2: Diazotization and Cyclization

Setup: Suspend the 2-amino-4-methyl-5-nitrophenol in an aqueous solution of a strong acid

(e.g., H₂SO₄) and cool to 0-5 °C.

Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise. This converts the

primary amine into a diazonium salt, a key intermediate.

Cyclization: Gently warm the solution. The diazonium salt will undergo intramolecular

cyclization, displacing N₂ gas and forming the indazole ring. This is a variation of the

Jacobson indazole synthesis.

Workup: Neutralize the reaction mixture to precipitate the crude 5-Methyl-6-nitro-1H-

indazole.

Step 3: Reduction of the Nitro Group

Setup: Dissolve the crude 5-Methyl-6-nitro-1H-indazole in ethanol or acetic acid.

Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl or use

catalytic hydrogenation (H₂ gas with a Pd/C catalyst). This selectively reduces the nitro group

to an amine.

Workup: If using SnCl₂, basify the mixture to precipitate the tin salts and extract the product

with an organic solvent (e.g., ethyl acetate). If using hydrogenation, filter off the catalyst.

Step 4: Conversion of Amine to Hydroxyl Group
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Setup: Dissolve the resulting 6-amino-5-methyl-1H-indazole in aqueous sulfuric acid and

cool to 0-5 °C.

Diazotization: Add sodium nitrite solution dropwise to form the corresponding diazonium salt.

Hydrolysis: Heat the solution gently. The diazonium group is an excellent leaving group and

is displaced by water to form the final hydroxyl group.

Final Purification: Cool the solution and extract the product, 5-Methyl-1H-indazol-6-ol, with

ethyl acetate. Purify the crude product using silica gel column chromatography (e.g., with a

hexane/ethyl acetate gradient) to yield the pure solid.

Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the

synthesized compound. A multi-technique approach provides a self-validating system of

analysis.

NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry

¹H NMR

Verified Structure
& Purity
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and connectivity

¹³C NMR
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Confirms O-H, N-H, C-H bonds
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Confirms Molecular Formula
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Caption: Integrated workflow for the analytical characterization of the target compound.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for molecules

with exchangeable protons (O-H, N-H).

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Expected signals

would include aromatic protons, a singlet for the methyl group, and broad singlets for the O-

H and N-H protons.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance of ¹³C, a longer acquisition time with more scans is required.[7] The 1H tautomer

is expected to have a C3a/C7a signal around 132-133 ppm.[8]

Protocol: Fourier-Transform Infrared (FTIR)
Spectroscopy

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of

dry KBr powder and pressing it into a transparent disk.[7]

Data Acquisition: Record a spectrum from 4000 to 400 cm⁻¹.

Data Interpretation: Look for characteristic absorption bands:

O-H stretch: Broad peak around 3200-3500 cm⁻¹.

N-H stretch: Moderate peak around 3100-3300 cm⁻¹.

C-H stretch (aromatic & alkyl): Peaks around 2850-3100 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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Protocol: Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or after chromatographic separation (LC-MS).

Ionization: Use Electron Ionization (EI) for a fragmentation pattern or a softer method like

Electrospray Ionization (ESI) to primarily observe the molecular ion.

Data Analysis: In high-resolution MS (HRMS), the exact mass of the molecular ion ([M]⁺ or

[M+H]⁺) should match the calculated value for C₈H₈N₂O (148.0637) within a few ppm,

confirming the elemental composition.

Applications in Drug Discovery and Chemical
Biology
5-Methyl-1H-indazol-6-ol is not merely a chemical curiosity; it is a strategic starting point for

the synthesis of high-value molecules, particularly kinase inhibitors.

Chemical Derivatization
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N-Alkylation/
N-Arylation O-Alkylation Palladium-catalyzed
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High-Throughput Screening
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1436748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Role of 5-Methyl-1H-indazol-6-ol in a drug discovery workflow.

Kinase Inhibitor Development: Many successful kinase inhibitors, such as Pazopanib and

Axitinib, feature an indazole core.[1] The N-H group of the pyrazole ring often forms a critical

hydrogen bond with the "hinge region" of the kinase active site. The hydroxyl group on 5-
Methyl-1H-indazol-6-ol can be used as an anchor point or be further functionalized, while

the methyl group helps to probe specificity pockets.

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 150 g/mol , this

compound is an ideal candidate for FBDD. It can be screened against biological targets, and

if a weak but efficient binding is observed, it can be "grown" into a more potent lead

compound by adding functionality at its various reactive sites (the two nitrogen atoms, the

hydroxyl group, and the C3/C7 positions).

Bioisostere Replacement: In existing drug development programs, replacing an indole or

phenol moiety with 5-Methyl-1H-indazol-6-ol is a proven strategy to overcome issues like

poor metabolic stability (e.g., phase I or II metabolism of phenols) while retaining or even

enhancing biological activity.

Safety and Handling
Proper handling is crucial for laboratory safety. The following information is derived from

supplier safety data.[5]
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Category Information

Signal Word Warning

Pictogram GHS07 (Harmful/Irritant)

Hazard Statements

H302: Harmful if swallowed.H315: Causes skin

irritation.H319: Causes serious eye

irritation.H335: May cause respiratory irritation.

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.P305+P351+P

338: IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Recommended Handling Procedures:

Always handle this compound in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,

and nitrile gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a tightly sealed container in a dry, cool place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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